9-(4-bromophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
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Overview
Description
The compound “9-(4-bromophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione” is a complex organic molecule. It contains a pyrimido[1,2-g]purine core, which is a type of heterocyclic compound. This core is substituted with various groups including a 4-bromophenyl group, a dimethyl group, and a 3-phenylpropyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and various substituents. The presence of the bromine atom would likely have a significant impact on the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromine atom and the various rings in this compound would likely make it relatively heavy and possibly quite stable .Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed new derivatives of pyrimido[2,1-f]purine, exploring their synthesis and evaluating their in vitro and in vivo pharmacological properties. For example, derivatives of arylpiperazine linked with the pyrimido[2,1-f]purine fragment have shown high affinity for certain receptors, such as 5-HT(1A) and α(1) receptors, indicating their potential as ligands in neuropharmacology (Jurczyk et al., 2004). Another study focused on the synthesis of [c,d]-fused purinediones, showcasing a method for creating diverse derivatives of the pyrimido[1,2,3-cd]purine structure (Šimo et al., 1995), which could be foundational for developing new compounds with varied biological activities.
Biological Activity and Potential Therapeutic Uses
Compounds with a pyrimido[2,1-f]purine structure have been evaluated for their biological activities, such as anti-inflammatory properties. A series of substituted analogs based on the pyrimido[2,1-f]purine ring system exhibited significant anti-inflammatory activity in models of chronic inflammation, comparable to that of naproxen, without inducing gastric ulcers or ocular toxicity, which are common side effects of many anti-inflammatory drugs (Kaminski et al., 1989).
Pharmacological Evaluation
The pharmacological evaluation of pyrimido[2,1-f]purine derivatives has also highlighted their potential as receptor antagonists, with some compounds showing potent pre- and postsynaptic 5-HT(1A) receptor antagonist activity. This suggests their use in treating disorders related to serotonin dysfunction, such as depression and anxiety (Jurczyk et al., 2004).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
9-(4-bromophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-4a,6,7,8-tetrahydropurino[7,8-a]pyrimidin-5-ium-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BrN5O2/c1-17-15-30(20-12-10-19(26)11-13-20)24-27-22-21(31(24)16-17)23(32)29(25(33)28(22)2)14-6-9-18-7-4-3-5-8-18/h3-5,7-8,10-13,17,21H,6,9,14-16H2,1-2H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTYQKRZGQKBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=[N+](C1)C3C(=N2)N(C(=O)N(C3=O)CCCC4=CC=CC=C4)C)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BrN5O2+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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